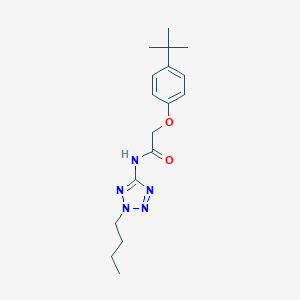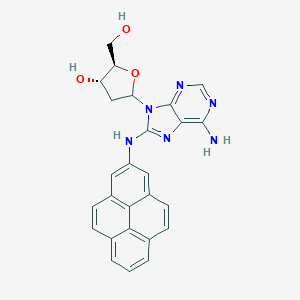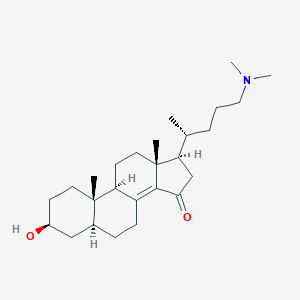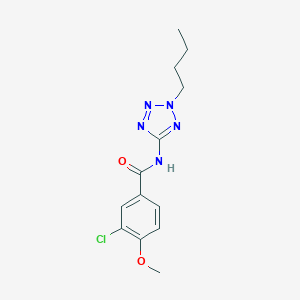![molecular formula C21H20N2O5 B237757 N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in preclinical studies.
Wirkmechanismus
N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide exerts its anti-inflammatory and anti-cancer effects by targeting multiple signaling pathways, including NF-κB, STAT3, and Nrf2. It inhibits the activation of these pathways, which are known to be involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various cancer models. It also has potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide. One potential direction is the development of new this compound analogs with improved solubility and bioavailability. Another potential direction is the investigation of this compound's potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying this compound's anti-inflammatory and anti-cancer effects.
Conclusion:
In conclusion, this compound is a synthetic curcumin analog that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Although there are some limitations to using this compound in lab experiments, its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Synthesemethoden
N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide can be synthesized by the reaction of 4-methoxyphenylboronic acid with 3-ethoxybenzoylisothiocyanate, followed by the reaction of the resulting intermediate with furfurylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies.
Eigenschaften
Molekularformel |
C21H20N2O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-16-7-4-6-14(12-16)20(24)23-17-13-15(9-10-18(17)26-2)22-21(25)19-8-5-11-28-19/h4-13H,3H2,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
SLEOJSCGBSHBAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)